3-Ethyl-4-nitropyridine 1-oxide
Overview
Description
3-Ethyl-4-nitropyridine 1-oxide is a chemical compound belonging to the family of pyridine derivatives. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has garnered interest due to its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3-ethyl-4-nitropyridine 1-oxide belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been shown to be involved in various reactions, leading to the synthesis of a series of 2-substituted-5-nitro-pyridines .
Result of Action
Nitropyridines are known to be involved in various reactions, leading to the synthesis of a series of 2-substituted-5-nitro-pyridines .
Action Environment
The reaction of nitropyridines is known to depend on the exact conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-nitropyridine 1-oxide typically involves nitration of 3-ethylpyridine followed by oxidation. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The resulting nitro compound is then oxidized using hydrogen peroxide or other suitable oxidizing agents to form the 1-oxide derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted by halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like sulfuryl chloride, acetyl bromide.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
3-Ethyl-4-nitropyridine 1-oxide has diverse applications in scientific research, contributing to advancements in various fields such as:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 4-Nitropyridine 1-oxide
- 3-Nitropyridine
- 4-Nitropyridine
Comparison: 3-Ethyl-4-nitropyridine 1-oxide is unique due to the presence of the ethyl group at the 3-position, which can influence its reactivity and physical properties compared to other nitropyridine derivatives. The ethyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the combination of the nitro and 1-oxide groups makes it a valuable reagent in various chemical transformations .
Properties
IUPAC Name |
3-ethyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-6-5-8(10)4-3-7(6)9(11)12/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWFKLVRAXNFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188851 | |
Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35363-12-3 | |
Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035363123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-ethyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40188851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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